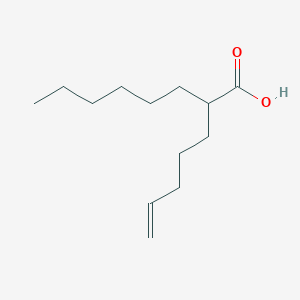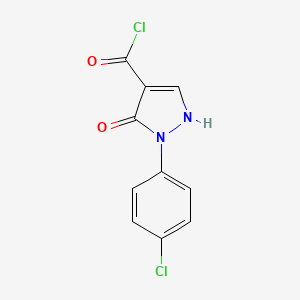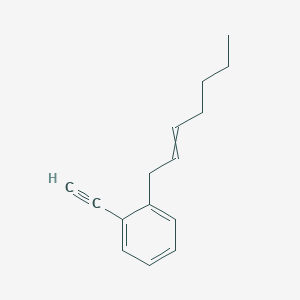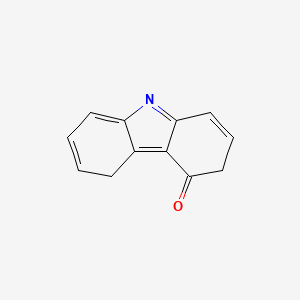
Octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester: is a chemical compound with the molecular formula C10H18O4 It is an ester derivative of octanoic acid, featuring a hydroxyl group, a methyl group, and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester typically involves the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The hydroxyl and ketone functionalities can be introduced through subsequent oxidation and hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can produce secondary alcohols.
- Substitution can lead to various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester can be used as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology: This compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its structural features make it a candidate for drug development and biochemical research.
Medicine: In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups provides opportunities for designing molecules with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents. Its ester functionality is particularly valuable in the formulation of various consumer products.
Wirkmechanismus
The mechanism by which octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester exerts its effects depends on its interaction with molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. The ester group can also undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Octanoic acid, methyl ester: Lacks the hydroxyl and ketone groups, making it less versatile in chemical reactions.
Hexanoic acid, 5-oxo-, methyl ester: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Octanoic acid, 4-methyl-, methyl ester: Differs in the position of the methyl group, leading to different reactivity and applications.
Uniqueness: Octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester is unique due to the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its structural complexity allows for diverse interactions in both chemical and biological systems, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
827574-89-0 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
methyl 5-hydroxy-5-methyl-4-oxooctanoate |
InChI |
InChI=1S/C10H18O4/c1-4-7-10(2,13)8(11)5-6-9(12)14-3/h13H,4-7H2,1-3H3 |
InChI-Schlüssel |
AVWJQCGEYCDUQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C(=O)CCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14210135.png)

![Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-](/img/structure/B14210140.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14210145.png)

![9-[4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-4-yl]-3-ethenyl-9H-carbazole](/img/structure/B14210165.png)
![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)
![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)

![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)

![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
